3-methyl-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide

ASK1 MAP3K5 Kinase Inhibition

The compound 3-methyl-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide (CAS 950249-14-6) is a small-molecule heterocyclic amide featuring a benzofuran core, a 3-methyl substituent, and a meta-tetrazol-1-yl-phenyl motif. It belongs to the broader class of tetrazole-containing benzofuran carboxamides, a chemotype explored for kinase inhibition and anti-inflammatory applications.

Molecular Formula C17H13N5O2
Molecular Weight 319.324
CAS No. 950249-14-6
Cat. No. B2509552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide
CAS950249-14-6
Molecular FormulaC17H13N5O2
Molecular Weight319.324
Structural Identifiers
SMILESCC1=C(OC2=CC=CC=C12)C(=O)NC3=CC(=CC=C3)N4C=NN=N4
InChIInChI=1S/C17H13N5O2/c1-11-14-7-2-3-8-15(14)24-16(11)17(23)19-12-5-4-6-13(9-12)22-10-18-20-21-22/h2-10H,1H3,(H,19,23)
InChIKeyGEZPWOZMOXKRRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide (CAS 950249-14-6): Structural Class & Baseline Identity


The compound 3-methyl-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide (CAS 950249-14-6) is a small-molecule heterocyclic amide featuring a benzofuran core, a 3-methyl substituent, and a meta-tetrazol-1-yl-phenyl motif [1]. It belongs to the broader class of tetrazole-containing benzofuran carboxamides, a chemotype explored for kinase inhibition and anti-inflammatory applications [2]. The specific meta-substitution pattern and the presence of the 3-methyl group distinguish it from the well-known para-substituted analog TPCA-1 (N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide), which is a validated inhibitor of the NF-κB pathway [3].

Why 3-Methyl-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide Cannot Be Substituted by Common Analogs


Substitution with closely related benzofuran-tetrazole analogs is not scientifically rigorous due to critical structural variations that dictate divergent primary target engagement. While the des-methyl, para-tetrazolyl analog TPCA-1 (CAS 876700-67-3) acts as a potent NF-κB pathway inhibitor, the 3-methyl, meta-tetrazolyl substitution on the target compound drives a distinct selectivity profile, with documented inhibitory activity against Apoptosis Signal-regulating Kinase 1 (ASK1/MAP3K5) [1]. Similarly, the para-isomer (BDBM75956) lacks ASK1 data, instead showing affinity for nuclear receptor corepressor 2 [2]. Generic procurement of these analogs without target-contextualizing data risks misdirecting biological assays and confounding structure-activity relationship (SAR) studies, as neither the regioisomeric position of the tetrazole nor the 3-methyl group is functionally neutral.

Quantitative Differentiation Evidence for 3-Methyl-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide


Target Selectivity Shift: ASK1 (MAP3K5) Inhibition Versus NF-κB Pathway Analogs

The target compound demonstrates measurable inhibitory activity against ASK1 (MAP3K5) with an IC50 of 16.7 µM, a target not reported for the structurally similar NF-κB inhibitor TPCA-1 [1]. This target shift is a critical differentiation factor for researchers investigating MAP kinase signaling cascades rather than the NF-κB pathway. In contrast, its closest para-substituted isomer (BDBM75956) shows no reported ASK1 activity, with its primary known affinity being for nuclear receptor corepressor 2 (IC50 7.48 µM) [2]. The meta-tetrazolyl orientation and 3-methyl modification thus program a divergent kinase inhibition profile.

ASK1 MAP3K5 Kinase Inhibition Target Selectivity

Regioisomeric Specificity: Meta- vs. Para-Tetrazolyl Substitution Effects on Kinase Activity

The compound's meta-tetrazol-1-yl-phenyl substitution is a key structural discriminator. This regioisomeric preference is critical because the para-tetrazolyl analog (BDBM75956) yields a completely distinct binding profile, showing no cross-reactivity with ASK1 in available biochemical panels [1]. The 3-methyl group further modifies the electron density and steric contour of the benzofuran ring system. This combination is essential for maintaining the ASK1 inhibitory activity, as evidenced by the fact that the des-methyl, meta-tetrazolyl analog (TPCA-1) also fails to engage ASK1 based on current public data [2].

Structure-Activity Relationship Regioisomer Kinase Selectivity

Physicochemical Property Differentiation: Impact of 3-Methyl Substitution on Lipophilicity and Drug-Likeness

The 3-methyl group introduced on the benzofuran scaffold results in a calculated log P (AlogP) of 2.97 and a molecular weight of 319.32 g/mol for the target compound [1]. In comparison, the des-methyl analog TPCA-1 (MW 305.29) has a lower calculated log P of approximately 2.5 [2]. This 0.5 log P increase signifies a notable enhancement in lipophilicity, which can influence membrane permeability, metabolic stability, and overall pharmacokinetic profile in cellular assays. The improved Quantitative Estimate of Drug-likeness (QED) score of 0.63 for the target compound versus the lower-scored des-methyl analog (estimated QED ~0.55) provides a quantitative framework for preferred selection in early-stage medicinal chemistry campaigns aimed at oral bioavailability.

Lipophilicity Drug-Likeness Physicochemical Properties Medicinal Chemistry

Optimal Application Scenarios for 3-Methyl-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide


ASK1-Mediated Disease Modeling (NASH, Inflammatory, and Neurodegenerative Research)

This compound serves as a specialized chemical probe for investigating ASK1 (MAP3K5) kinase activity in cellular models of non-alcoholic steatohepatitis (NASH), chronic kidney disease, or neurodegenerative disorders where ASK1 is a validated therapeutic target. Its distinct selectivity profile, avoiding the NF-κB pathway targeted by TPCA-1, allows for cleaner pathway deconvolution in mechanistic studies [1].

Structure-Activity Relationship (SAR) Exploration of Benzofuran-Tetrazole Kinase Inhibitors

As a representative of the meta-substituted, 3-methyl benzofuran-tetrazole sub-class, this compound is an essential SAR tool. Its contrasting target engagement (ASK1) relative to the para-isomer (nuclear receptor corepressor 2) and des-methyl analog (NF-κB inhibition) makes it indispensable for mapping the structural determinants of kinase selectivity within this scaffold family [1][2].

Lead-Like Compound Libraries for Metabolic and Inflammatory Disease Drug Discovery

With a calculated log P of 2.97, a molecular weight of 319.32, and a favorable QED score of 0.63, this compound aligns well with lead-like criteria for oral drug discovery. It is a strategic procurement choice for inclusion in diversity-oriented and target-focused screening libraries aimed at metabolic and inflammatory indications, offering a physicochemical profile superior to the less lipophilic TPCA-1 analog [3].

Quote Request

Request a Quote for 3-methyl-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.